2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
CAS No.: 118000-56-9
Cat. No.: VC21460180
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.12g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine - 118000-56-9](/images/no_structure.jpg)
Specification
CAS No. | 118000-56-9 |
---|---|
Molecular Formula | C13H8BrN3O2 |
Molecular Weight | 318.12g/mol |
IUPAC Name | 2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H |
Standard InChI Key | OYPAQDHUSQPOCF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Properties of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Structural Characteristics
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine features a distinctive molecular architecture with three key components:
-
An imidazo[1,2-a]pyridine core structure
-
A 4-bromophenyl substituent at position 2
-
A nitro group at position 6 of the pyridine ring
This compound belongs to a broader class of 2-arylimidazo[1,2-a]pyridines, which typically exhibit planarity between the aryl substituent and the heterocyclic core. Based on crystallographic studies of related compounds, we can anticipate that 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine likely maintains a near-planar conformation between the bromophenyl ring and the imidazo[1,2-a]pyridine system, with a dihedral angle potentially in the range of 0.7 to 12.5° .
Synthetic Methodologies
General Synthetic Routes to Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, typically follows established protocols that have been refined to improve yields and simplify procedures. The primary synthetic route involves the reaction of 2-aminopyridines with α-bromoketones or directly with ketones in the presence of appropriate catalysts .
One of the most efficient methods documented in the literature is the one-pot synthesis using 2-aminopyridines and acetophenones in the presence of iodine and ionic liquid catalysts. This ultrasound-assisted method provides several advantages over conventional approaches, including higher yields, shorter reaction times, and simplified workup procedures .
Specific Synthesis of Bromophenyl Derivatives
For the synthesis of bromophenyl-substituted imidazo[1,2-a]pyridines specifically, research has demonstrated successful routes using 4-bromoacetophenone as the starting material. As reported in the literature, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be synthesized with good yields (approximately 73%) under optimized conditions .
The synthesis typically follows this general reaction pathway:
-
Reaction of 4-bromoacetophenone with iodine to form an α-iodoketone intermediate
-
Subsequent reaction with the appropriate 2-aminopyridine derivative
-
Cyclization to form the imidazo[1,2-a]pyridine ring system
-
Post-treatment with a suitable base to obtain the pure product
For the specific synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, a 2-amino-5-nitropyridine would be required as the starting material to introduce the nitro group at position 6 of the final product.
Optimized Reaction Conditions
Table 1 presents typical reaction conditions for the synthesis of bromophenyl-substituted imidazo[1,2-a]pyridines based on published methodologies:
Parameter | Condition | Notes |
---|---|---|
Reaction Components | 4-Bromoacetophenone:2-aminopyridine:Iodine:[BMIM]BF₄ | Molar ratio 1:2.3:1.2:0.2 |
Reaction Environment | Ultrasonic irradiation | 30-35°C |
Reaction Time | 2-3 hours | Depending on substituents |
Post-treatment | K₂CO₃ (4 equiv.) | Ultrasonic, 40-45°C, 20 min |
Purification | Column chromatography | Hexane:Ethyl acetate gradient |
Typical Yield | 73-82% | For bromophenyl derivatives |
This synthetic approach represents an improvement over conventional methods that often require high reaction temperatures, extended reaction times, and tedious workup procedures .
Structural Analysis and Characterization
Torsion Angles and Molecular Conformation
Table 2 presents typical torsion angles and dihedral angles observed in related 2-arylimidazo[1,2-a]pyridine compounds, which can provide insight into the likely conformation of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine:
Parameter | Typical Range | Expected Value for Target Compound |
---|---|---|
Torsion Angle (C1-C7-C8-C9) | -3.4° to 7.1° | Approximately 0-7° |
Dihedral Angle (imidazopyridine/phenyl) | 0.0° to 12.44° | Approximately 3-6° |
Br-C Bond Length | 1.880-1.886 Å | Approximately 1.88 Å |
N=C Bond (in imidazole ring) | Slightly longer than standard | - |
The molecular planarity is a significant feature that would influence the compound's crystal packing, electronic properties, and potential intermolecular interactions in solid-state and solution .
Spectroscopic Characterization
The spectroscopic profile of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine would likely include:
-
¹H NMR signals for the aromatic protons of both the bromophenyl group and the imidazo[1,2-a]pyridine core
-
Characteristic signals in the 7.3-8.9 ppm range, with specific patterns for the 4-bromophenyl moiety (typically appearing as two sets of doublets)
-
A singlet signal for the imidazole ring proton around 8.3-8.4 ppm
-
IR absorption bands for the nitro group (approximately 1520-1350 cm⁻¹ for asymmetric and symmetric stretching)
-
UV-Vis absorption maxima influenced by the extended conjugation and the presence of both electron-withdrawing groups (nitro and bromo)
Structure-Property Relationships
Electronic Effects of Substituents
The presence of both the 4-bromophenyl and 6-nitro substituents would have significant effects on the electronic properties of the imidazo[1,2-a]pyridine core. The nitro group, being strongly electron-withdrawing, would decrease electron density in the pyridine ring, while the bromine atom on the phenyl ring would exert both inductive (electron-withdrawing) and resonance (electron-donating) effects.
These electronic effects would influence:
-
The compound's reactivity in various chemical transformations
-
The distribution of electron density across the molecular framework
-
The compound's interaction with potential biological targets
-
Photophysical properties including absorption and emission characteristics
Comparison with Related Derivatives
Table 3 presents a comparison of structural features among various imidazo[1,2-a]pyridine derivatives, highlighting the position of our target compound within this chemical family:
This comparison illustrates how various substituents at position 6 can modify the structural characteristics of these compounds while maintaining the core framework and the 4-bromophenyl substituent at position 2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume